molecular formula C7H16INO2 B1664341 Acetylcholine iodide CAS No. 2260-50-6

Acetylcholine iodide

Cat. No.: B1664341
CAS No.: 2260-50-6
M. Wt: 273.11 g/mol
InChI Key: SMBBQHHYSLHDHF-UHFFFAOYSA-M
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Description

A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.

Mechanism of Action

Target of Action

Acetylcholine iodide primarily targets acetylcholine receptors , which are present in the nervous system and various other tissues . These receptors are classified into two main types: muscarinic and nicotinic . This compound acts as an agonist for these receptors, helping to identify, characterize, and differentiate among the types of cholinergic receptors .

Mode of Action

this compound interacts with its targets, the acetylcholine receptors, by binding to them and amplifying the action potential of the sarcolemma, thereby inducing muscle contractions . This interaction results in changes in the nervous system and influences various physiological responses, including muscle contractions, arousal, attention, memory, and motivation .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the cholinergic pathway . This compound is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase . Once released, this compound is broken down by acetylcholinesterase into choline and acetate . This cycle of synthesis and degradation plays a crucial role in the regulation of neurotransmission .

Pharmacokinetics

It is known that acetylcholine, the parent compound of this compound, is rapidly metabolized and has a short half-life

Result of Action

The action of this compound results in a variety of physiological effects. As a neurotransmitter, it plays a crucial role in the activation of muscles, regulation of heart rate, digestion, and other autonomic functions . It also plays a significant role in the brain, influencing arousal, attention, memory, and motivation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . Furthermore, the presence of other substances, such as enzymes and receptor antagonists, can influence the action and efficacy of this compound .

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBBQHHYSLHDHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10883821
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260-50-6
Record name Acetylcholine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2260-50-6
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Record name Acetylcholine iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Record name (2-acetoxyethyl)trimethylammonium iodide
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Record name ACETYLCHOLINE IODIDE
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Synthesis routes and methods

Procedure details

N,N-Dimethylaminoethanol (4 μL, 0.04 mmole) was dissolved in dry acetonitrile (0.25 mL) and was placed in a reaction vessel connected to the vacuum line. N-tritioacetoxyphthalimide (0.04 mmole, specific activity 13 Ci/mmole) in dry acetonitrile (0.8 mL) was then added through the side-arm of the reaction vessel. The mixture was heated at 75° C. for 2 hours under N2, then brought to room temperature and methyl iodide (20 μL) was injected. The mixture was stirred for 1 hour. The solvent and excess of methyl iodide was evaporated under vacuum. Deuteriated water (0.5 mL) was added and removed. D2O (1 mL) was then added to the residue and filtered and the product was analyzed by 1H and 3H NMR spectroscopy.
Quantity
4 μL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
N-tritioacetoxyphthalimide
Quantity
0.04 mmol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
20 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does acetylcholine iodide exert its effects within biological systems?

A1: this compound primarily acts as a cholinergic agonist, mimicking the actions of the endogenous neurotransmitter acetylcholine. [, , ] It exerts its effects by binding to and activating cholinergic receptors, classified as either muscarinic or nicotinic receptors. [, ] Activation of these receptors initiates various downstream signaling cascades, influencing physiological processes such as muscle contraction, glandular secretion, and neuronal communication. [, , ]

Q2: Can you elaborate on the specific effects of this compound on mammary growth and lactation as observed in research?

A2: Studies have shown that administration of this compound can induce mammary growth and lactation in rabbits and rats. [, ] This effect is attributed to its ability to stimulate the release of prolactin from the anterior pituitary gland. [] Prolactin, a key hormone involved in mammary gland development and milk production, is released in response to this compound's interaction with the hypothalamic-pituitary axis. [, ]

Q3: What are the implications of this compound's interaction with acetylcholinesterase?

A3: this compound serves as a substrate for the enzyme acetylcholinesterase, which is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. [, ] This interaction leads to the breakdown of this compound, limiting its duration of action. [, , ] Research has also focused on utilizing this compound to assess the inhibitory effects of various compounds, such as insecticides and drugs, on acetylcholinesterase activity. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H16INO2. It has a molecular weight of 273.13 g/mol. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods are employed to characterize this compound, including:

  • Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. []
  • X-ray Crystallography: This technique determines the three-dimensional structure of molecules in their crystalline state, providing valuable insights into bond lengths, bond angles, and molecular conformation. [, ]

Q6: How does this compound perform under different environmental conditions?

A6: this compound exhibits varying degrees of stability depending on the specific conditions. Studies using gamma radiation have shown that the bromide salt of acetylcholine demonstrates higher radiation resistance compared to the iodide salt. [] This difference in stability is attributed to variations in bond strength and electronegativity between the two halides. []

Q7: Are there any known compatibility issues with this compound in specific applications?

A7: While this compound is generally soluble in water, its stability in solution can be influenced by factors such as pH, temperature, and the presence of other chemical species. [, ] For instance, this compound can undergo hydrolysis, particularly under alkaline conditions. [] This highlights the importance of considering appropriate storage conditions and formulation strategies to maintain its stability and efficacy. []

Q8: What are the known toxicological effects of this compound?

A8: this compound, being a choline ester, can exhibit cholinergic toxicity upon administration. [, ] This toxicity arises from its ability to excessively stimulate cholinergic receptors, leading to a range of symptoms, including:

  • Muscarinic Effects: These effects, mediated by muscarinic receptors, include salivation, lacrimation, sweating, bradycardia, bronchoconstriction, and gastrointestinal distress. [, ]
  • Nicotinic Effects: These effects, mediated by nicotinic receptors, include muscle fasciculations, weakness, paralysis, and respiratory failure. [, ]

Q9: What in vitro and in vivo models are used to study the effects of this compound?

A9: Researchers have utilized a variety of in vitro and in vivo models to investigate the biological effects of this compound:

  • Cell Culture Studies: These studies typically involve exposing cultured cells to varying concentrations of this compound to assess its impact on cell proliferation, differentiation, or signaling pathways. []
  • Animal Models: Rodent models, such as rats and rabbits, have been employed to investigate the effects of this compound on physiological processes like mammary gland development and lactation. [, ] These models allow for the evaluation of the compound's systemic effects and its impact on specific organ systems.
  • Organ Bath Studies: This technique involves isolating specific tissues or organs, such as blood vessels, and examining the effects of this compound on their contractility or relaxation responses. []

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